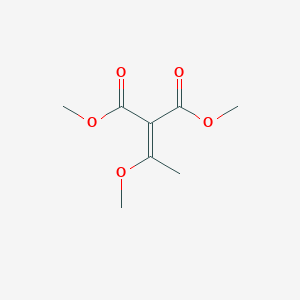

Propanedioic acid, 2-(1-methoxyethylidene)-, 1,3-dimethyl ester

Número de catálogo B8720275

Peso molecular: 188.18 g/mol

Clave InChI: IISNBEQQAMZGIO-UHFFFAOYSA-N

Atención: Solo para uso de investigación. No para uso humano o veterinario.

Patent

US05041619

Procedure details

264 g (2 mol) of dimethyl malonate, 961 g (8 mol) of trimethyl orthoacetate and 1 g of catalyst from Example 1 were put into the pressure apparatus described in Example 2. The mixture was heated to 130° C., whereupon an internal pressure of 1.5 bar developed. 100 g of acetic anhydride were then metered in over the course of 12 hours, the low-boiling component was distilled off at a head temperature of 82° to 87° C. and the reaction temperature was gradually increased to 160° C. After complete distillation of the low-boiling component, the mixture was cooled, the excess trimethyl orthoacetate distilled off at reduced pressure and the crude product was fractionated through a short column at a head temperature of 110° C. under a high vacuum of 0.3 mbar. In this way methyl 2-carbomethoxy-3-methoxy-2-butenoate was obtained in a yield of 77.5% and methyl 2-carbomethoxy-3,3-dimethoxy-butanoate was obtained in a yield of 11% of the theoretical yield.

[Compound]

Name

catalyst

Quantity

1 g

Type

catalyst

Reaction Step Four

Yield

77.5%

Identifiers

|

REACTION_CXSMILES

|

[C:1]([O:8][CH3:9])(=[O:7])[CH2:2][C:3]([O:5][CH3:6])=[O:4].[C:10](OC)(OC)([O:12][CH3:13])[CH3:11].C(OC(=O)C)(=O)C>>[C:3]([C:2](=[C:10]([O:12][CH3:13])[CH3:11])[C:1]([O:8][CH3:9])=[O:7])([O:5][CH3:6])=[O:4]

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

264 g

|

|

Type

|

reactant

|

|

Smiles

|

C(CC(=O)OC)(=O)OC

|

Step Two

|

Name

|

|

|

Quantity

|

961 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(OC)(OC)OC

|

Step Three

|

Name

|

|

|

Quantity

|

100 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(=O)OC(C)=O

|

Step Four

[Compound]

|

Name

|

catalyst

|

|

Quantity

|

1 g

|

|

Type

|

catalyst

|

|

Smiles

|

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

130 °C

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

were then metered in over the course of 12 hours

|

|

Duration

|

12 h

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

the low-boiling component was distilled off at a head temperature of 82° to 87° C.

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

the reaction temperature was gradually increased to 160° C

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

After complete distillation of the low-boiling component

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

the mixture was cooled

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

the excess trimethyl orthoacetate distilled off at reduced pressure

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was fractionated through a short column at a head temperature of 110° C. under a high vacuum of 0.3 mbar

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(=O)(OC)C(C(=O)OC)=C(C)OC

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| YIELD: PERCENTYIELD | 77.5% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |